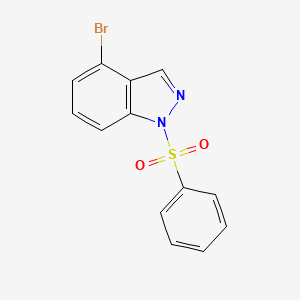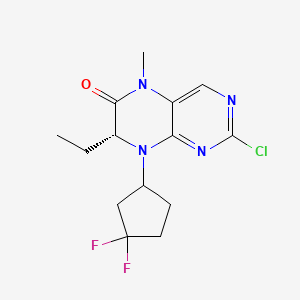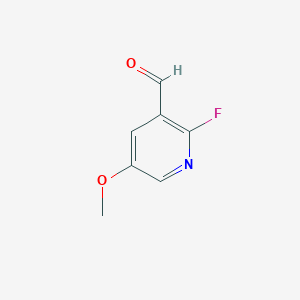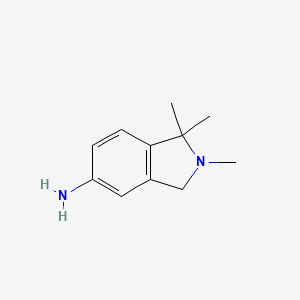
Fmoc-D-Asn(Xan)-OH
Übersicht
Beschreibung
Fmoc-D-Asn(Xan)-OH, also known as 9-fluorenylmethoxycarbonyl-D-asparagine(xanthyl)-OH, is a derivative of the amino acid D-asparagine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a xanthyl (Xan) protecting group, which are used to protect the amino and side-chain functional groups, respectively, during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Asn(Xan)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-asparagine is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting D-asparagine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the Side-Chain Functional Group: The side-chain functional group of D-asparagine is protected using the xanthyl (Xan) group. This is done by reacting the Fmoc-protected D-asparagine with xanthyl chloride in the presence of a base such as triethylamine.
Purification: The resulting this compound is purified using techniques such as column chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-Asn(Xan)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc and Xan protecting groups can be removed under specific conditions to expose the amino and side-chain functional groups. The Fmoc group is typically removed using a base such as piperidine, while the Xan group is removed using acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids. This is usually done using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, acidic conditions for Xan removal.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc and Xan groups yields D-asparagine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with D-asparagine residues.
Wissenschaftliche Forschungsanwendungen
Fmoc-D-Asn(Xan)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, which are essential for studying protein structure and function.
Drug Development: The compound is used in the development of peptide-based drugs, which have therapeutic potential for various diseases.
Biomolecular Research: It is used in the study of protein-protein interactions, enzyme mechanisms, and other biomolecular processes.
Wirkmechanismus
The mechanism of action of Fmoc-D-Asn(Xan)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Xan protecting groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. Upon deprotection, the free amino and side-chain functional groups of D-asparagine can participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-D-Asn(Trt)-OH: Similar to Fmoc-D-Asn(Xan)-OH but with a trityl (Trt) protecting group instead of a xanthyl group.
Fmoc-D-Gln(Xan)-OH: A derivative of D-glutamine with similar protecting groups.
Fmoc-D-Asp(OtBu)-OH: A derivative of D-aspartic acid with a tert-butyl (OtBu) protecting group.
Uniqueness
This compound is unique due to the presence of the xanthyl protecting group, which provides specific protection for the side-chain functional group of D-asparagine. This allows for selective deprotection and coupling reactions, making it a valuable tool in peptide synthesis.
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O6/c35-29(34-30-23-13-5-7-15-27(23)40-28-16-8-6-14-24(28)30)17-26(31(36)37)33-32(38)39-18-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,30H,17-18H2,(H,33,38)(H,34,35)(H,36,37)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSJDYJRHPNVAM-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1442662.png)
![1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole](/img/structure/B1442664.png)
![1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1442665.png)

![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)

![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)



